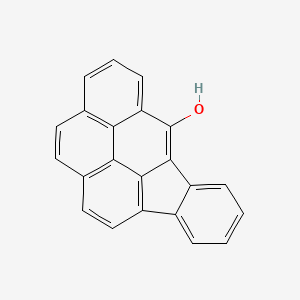
6-Hydroxyindeno(1,2,3-c,d)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyindeno(1,2,3-c,d)pyrene is a polycyclic aromatic hydrocarbon derivative. It is structurally characterized by a hydroxyl group attached to the indeno[1,2,3-c,d]pyrene framework. This compound is of significant interest due to its potential biological activities and environmental implications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyindeno(1,2,3-c,d)pyrene typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the indeno[1,2,3-c,d]pyrene core, followed by hydroxylation at the 6-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. when produced, it involves large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxyindeno(1,2,3-c,d)pyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of indeno[1,2,3-c,d]pyrene, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
6-Hydroxyindeno(1,2,3-c,d)pyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research has shown its potential mutagenic and carcinogenic properties, making it a subject of study in toxicology and environmental science.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The biological effects of 6-Hydroxyindeno(1,2,3-c,d)pyrene are primarily due to its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s hydroxyl group plays a crucial role in its reactivity, facilitating the formation of reactive oxygen species and other intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Indeno(1,2,3-c,d)pyrene: The parent compound without the hydroxyl group.
8-Hydroxyindeno(1,2,3-c,d)pyrene: Another hydroxylated derivative with the hydroxyl group at a different position.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
6-Hydroxyindeno(1,2,3-c,d)pyrene is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, differentiating it from other similar compounds.
Propiedades
Número CAS |
99520-58-8 |
|---|---|
Fórmula molecular |
C22H12O |
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaen-22-ol |
InChI |
InChI=1S/C22H12O/c23-22-17-7-3-4-12-8-9-13-10-11-16-14-5-1-2-6-15(14)21(22)20(16)19(13)18(12)17/h1-11,23H |
Clave InChI |
ZDFADKWBHKVUIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


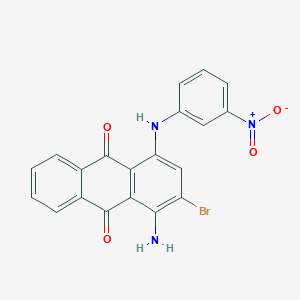
![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)
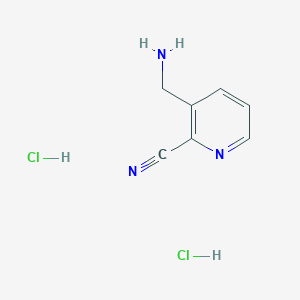
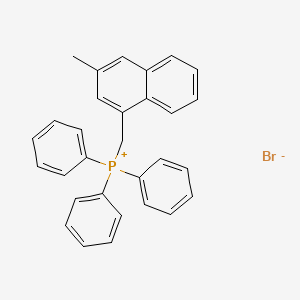

![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13139566.png)
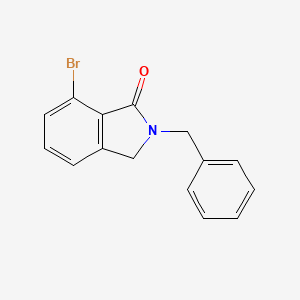
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
